molecular formula C14H23N3O3S B7045668 tert-butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate

tert-butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate

Cat. No.: B7045668
M. Wt: 313.42 g/mol
InChI Key: RSRUMPOPNIGTIY-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a thiazole ring

Properties

IUPAC Name

tert-butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-13(2,3)20-12(19)15-9-7-14(4,5)17-11(18)10-6-8-16-21-10/h6,8H,7,9H2,1-5H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRUMPOPNIGTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C)(C)NC(=O)C1=CC=NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as tert-butyl chloroformate and amines under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and solvents to facilitate the reactions, followed by purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, the compound is explored for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The carbamate group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate
  • N-tert-Butylmethylamine
  • tert-Butyl carbamate

Uniqueness

tert-Butyl N-[3-methyl-3-(1,2-thiazole-5-carbonylamino)butyl]carbamate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other carbamate compounds that lack this heterocyclic structure .

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